Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate is an organic compound with a molecular formula of C9H10BrFNO2. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate typically involves the reaction of 3-bromo-4-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-bromo-4-fluoroaniline+methyl chloroacetateNaOH, refluxMethyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate: Similar structure but with different positions of the bromine and fluorine atoms.
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-amino-2-(3-bromo-4-methylphenyl)acetate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the specific combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3 |
InChI Key |
BLAMHWGMPNHZOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Br)N |
Origin of Product |
United States |
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